molecular formula C12H14N2O2 B2816361 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid CAS No. 58555-20-7

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B2816361
CAS No.: 58555-20-7
M. Wt: 218.256
InChI Key: NCUQGGHIAQQHRV-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid is a compound that features a benzimidazole ring, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an alkaline alcoholic solution . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUQGGHIAQQHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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